![molecular formula C10H18FNO2 B183505 1-N-Boc-4-fluoropiperidine CAS No. 178181-55-0](/img/structure/B183505.png)
1-N-Boc-4-fluoropiperidine
Overview
Description
1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
1-N-Boc-4-fluoropiperidine is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .Molecular Structure Analysis
The molecular weight of 1-N-Boc-4-fluoropiperidine is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
1-N-Boc-4-fluoropiperidine is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Drug Discovery and Development
1-N-Boc-4-fluoropiperidine is a versatile building block in the synthesis of pharmaceuticals. The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Conformational Behavior Study
Understanding the conformational behavior of fluorinated compounds like 1-N-Boc-4-fluoropiperidine would allow for expansion of the current molecular design toolbox . This work codifies a new design principle for conformationally rigid molecular scaffolds .
Solvation and Solvent Polarity Study
Computational investigations reveal that, in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role . This makes 1-N-Boc-4-fluoropiperidine a useful compound in studying these phenomena.
Fine-tuning of Polarity and Lipophilicity
A particularly striking feature of fluorine substitution is its impact on the relative orientation of a C-F bond when incorporated into aliphatic carbocyclic and acyclic systems, which allows for the design of highly polar compounds . For aliphatic, heterocyclic systems, these effects can lead to more rigid structures, which enable the stabilization of well-defined conformations .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUMPJNBNIWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoropiperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
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